molecular formula C7H8N2O B1593379 2-Acetyl-5-methylpyrazine CAS No. 22047-27-4

2-Acetyl-5-methylpyrazine

Cat. No. B1593379
CAS RN: 22047-27-4
M. Wt: 136.15 g/mol
InChI Key: LPQFLJXNMCVMCO-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylpyrazine is an organic compound with the molecular formula C7H8N2O . It has been identified as one of the volatile flavor constituents in popcorn, wheat, and rye bread crust .


Synthesis Analysis

The synthesis of 2-Acetyl-5-methylpyrazine involves a preparation method where it is prepared from magnesium chips, anhydrous tetrahydrofuran, chloromethane, anhydrous toluene, cyanopyrazine, alcohol, activated carbon, and a plurality of parts of chloromethane . The synthesis method is simple, the raw materials are easy to obtain, energy consumption and material losses are low, the safety and the finished product content are high, and it is suitable for large-scale production .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-methylpyrazine consists of a pyrazine ring with an acetyl group and a methyl group attached to it . The average mass of the molecule is 136.151 Da and the monoisotopic mass is 136.063660 Da .


Chemical Reactions Analysis

2-Acetyl-5-methylpyrazine is a key intermediate in the synthesis of pyrazineamide, an anti-tubercular drug . It also plays a significant role in the flavor profile of certain foods, contributing to the roasted aroma in soy sauce aroma type Baijiu .


Physical And Chemical Properties Analysis

2-Acetyl-5-methylpyrazine has a density of 1.1±0.1 g/cm3, a boiling point of 229.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 37.3±0.3 cm3, and its polar surface area is 43 Å2 .

Scientific Research Applications

  • Chemical Properties and Identification

    • 2-Acetyl-5-methylpyrazine is a chemical compound with the molecular formula C7H8N2O . It’s used in various scientific fields, particularly in chemistry for its unique properties .
  • Use as a Flavoring Agent

    • In the field of food science, 2-Acetyl-5-methylpyrazine is used as a flavoring agent . It’s one of the pyrazine derivatives that are used to enhance the taste of food products .
  • Natural Occurrence

    • 2-Acetyl-5-methylpyrazine is found naturally in foods such as seeds, nuts, and meats .
  • Use in Frozen Dairy Products

    • In the field of food science, it is used in frozen dairy products such as ice cream . It is considered generally recognized as safe by the U.S. Food and Drug Administration .
  • Use in Animal Feed

    • Pyrazine derivatives, including 2-Acetyl-5-methylpyrazine, are used in animal feed . The European Food Safety Authority (EFSA) has been asked to deliver a scientific opinion on the safety and efficacy of these compounds .
  • Chemical Analysis

    • 2-Acetyl-5-methylpyrazine is used in chemical analysis due to its unique properties . It can be identified and analyzed using various techniques such as mass spectrometry .
  • Use in Cosmetics

    • Pyrazine derivatives, including 2-Acetyl-5-methylpyrazine, are used in the cosmetics industry . They can be used to add a specific scent to a product .
  • Use in Pharmaceuticals

    • Pyrazine derivatives are also used in the pharmaceutical industry . They can be used in the formulation of certain medications .

properties

IUPAC Name

1-(5-methylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-9-7(4-8-5)6(2)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQFLJXNMCVMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176523
Record name 2-Acetyl-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-methylpyrazine

CAS RN

22047-27-4
Record name 2-Acetyl-5-methylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylpyrazin-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETYL-5-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6TS3KS3X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
AN Adams, V Polizzi, M van Boekel… - Journal of Agricultural …, 2008 - ACS Publications
Alkylpyrazines are a very important class of Maillard flavor compounds, but their mechanism of formation is complex and consists of different pathways. The model reaction of 20 …
Number of citations: 94 pubs.acs.org
CT Ho, KN Lee, QZ Jin - Journal of Agricultural and Food …, 1983 - ACS Publications
Volatile flavor compounds were isolated from 120 lb of fried bacon by a specially designed apparatus. The isolated volatile flavor compounds were subjected to extensive gas …
Number of citations: 61 pubs.acs.org
RG Buttery, WJ Orts, GR Takeoka… - Journal of Agricultural …, 1999 - ACS Publications
Volatiles were obtained from commercially prepared and laboratory-prepared rice cakes using high-flow dynamic headspace isolation with Tenax trapping. Analysis was carried out by …
Number of citations: 185 pubs.acs.org
JA Maga, CE Sizer - Fenaroli's handbook of flavor ingredients, 2019 - books.google.com
Desirable food flavor is one of the key factors governing food consumption. Since prehistoric times man has chosen and prepared foods in such a manner as to give pleasing flavor. …
Number of citations: 14 books.google.com
M Ishikawa, O Ito, S Ishizaki… - Flavour and fragrance …, 2004 - Wiley Online Library
The SPACE™(solid-phase aroma concentrate extraction) method is a modified version of the SPME (solid-phase micro extraction) technique for headspace analysis, with increased …
Number of citations: 37 onlinelibrary.wiley.com
RG Buttery, LC Ling, DJ Stern - journal of Agricultural and Food …, 1997 - ACS Publications
… We did detect and identify 2-acetyl-5-methylpyrazine and 2-acetyl-6-methylpyrazine which, however, are relatively weak odorants, the 2,5- form having an odor threshold of 3000 nL/L in …
Number of citations: 161 pubs.acs.org
TA Misharina, SM Muhutdinova, GG Zharikova… - Applied biochemistry …, 2010 - Springer
The composition of aroma compounds of dry champignons (Agaricus bisporus L.) were identified using capillary gas chromatography and chromatography-mass spectrometry. In total, …
Number of citations: 49 link.springer.com
S Nakamura, O Nishimura, H Masuda… - Agricultural and …, 1989 - academic.oup.com
The volatile extract obtained by steam distillation of the oil from roasted sesame seeds was separated into its neutral, weakly acidic, acidic and basic fractions. The neutral fraction was …
Number of citations: 85 academic.oup.com
J Ha - Analytical Science and Technology, 1996 - koreascience.kr
The flavor compounds of the oil from roasted sesame seeds were collected by simultaneous steam distillation/extraction (SDE) and dynamic headspace sampling (DHS) and were …
Number of citations: 8 koreascience.kr
F Van Lancker, A Adams… - Journal of Agricultural and …, 2012 - ACS Publications
Only a minor part of Maillard reaction studies in the literature focused on the reaction between carbohydrates and peptides. Therefore, in continuation of a previous study in which the …
Number of citations: 83 pubs.acs.org

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